molecular formula C18H14BrN3O2 B2586717 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide CAS No. 1797341-45-7

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide

Cat. No. B2586717
CAS RN: 1797341-45-7
M. Wt: 384.233
InChI Key: YMPOYQVFZAXIMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes strategic modifications to achieve the desired structure.


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide consists of a nicotinamide core linked to a benzyl group, which further connects to a pyridin-2-yloxy moiety. The bromine atom adds complexity and reactivity to the compound. Detailed studies involving X-ray crystallography have likely elucidated its precise three-dimensional arrangement .

Scientific Research Applications

  • Synthesis of Nicotinamide C-Nucleosides : Kabat, Pankiewicz, and Watanabe (1987) synthesized isosteric and isoelectronic analogues to nicotinamide nucleoside, demonstrating the chemical versatility of nicotinamide derivatives in creating nucleoside mimics. This process involved the condensation of bromopyridine derivatives with aldehydoribose, followed by several chemical transformations to yield the desired nicotinamide C-nucleosides (Kabat, Pankiewicz, & Watanabe, 1987).

  • Acyclic Pyridine C-Nucleosides : Hemel et al. (1994) synthesized acyclic pyridine C-nucleosides through a series of chemical reactions starting from brominated pyridine intermediates. These compounds were evaluated for biological activity, showcasing the methodological exploration of nicotinamide derivatives for potential therapeutic applications (Hemel et al., 1994).

  • Chromatographic Techniques for Pyridine Derivatives : Huebner (1951) described a paper chromatographic method for separating and identifying pyridine derivatives, highlighting the analytical approaches used to study nicotinamide-related compounds and their derivatives (Huebner, 1951).

  • Preparation of Substituted Nicotinamides : Ross (1966) reported the synthesis of various 4-substituted nicotinamide and nicotinic acid derivatives, indicating the potential for these compounds to influence biological pathways, such as those involved in cancer cell energy metabolism (Ross, 1966).

  • Halogenation of Benzene Derivatives : Bovonsombat and Mcnelis (1993) discussed ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of brominated nicotinamide derivatives like 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide. Their work emphasizes the importance of halogenation in the synthesis of complex organic molecules (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

Safety assessments are crucial for any compound. Researchers would have evaluated its toxicity, potential environmental impact, and handling precautions. Fortunately, the tested compounds in this series were found to be non-toxic to human cells .

properties

IUPAC Name

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-15-9-14(11-20-12-15)18(23)22-10-13-4-3-5-16(8-13)24-17-6-1-2-7-21-17/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPOYQVFZAXIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide

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